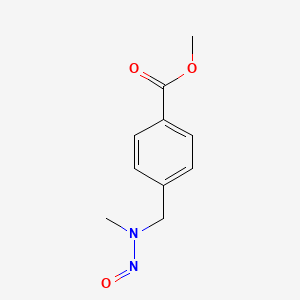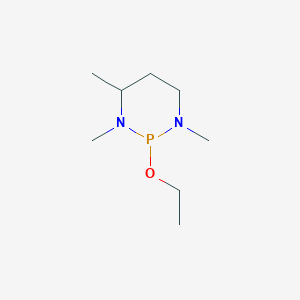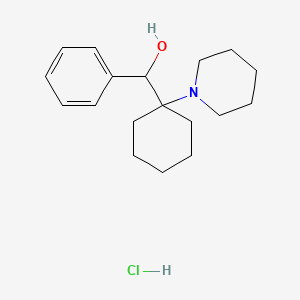
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is a member of the N-nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine nitrogen. These compounds have garnered significant attention due to their potential carcinogenic properties and their presence in various industrial and pharmaceutical contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-nitrosamines typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid (HNO2) in an acidic environment. For N-Nitroso-N-(4-carbomethoxybenzyl)methylamine, the specific secondary amine precursor would be N-(4-carbomethoxybenzyl)methylamine .
Industrial Production Methods
Industrial production of N-nitrosamines often employs nitrosating agents such as sodium nitrite (NaNO2) in the presence of acids. The reaction conditions are carefully controlled to ensure the formation of the desired nitrosamine while minimizing the production of unwanted byproducts .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: This can result in the cleavage of the N-NO bond, yielding secondary amines.
Substitution: The nitroso group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces secondary amines .
Aplicaciones Científicas De Investigación
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research into its biological effects, particularly its potential carcinogenicity, is ongoing.
Medicine: It is studied for its potential impacts on human health, especially in the context of drug safety and environmental exposure.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which N-Nitroso-N-(4-carbomethoxybenzyl)methylamine exerts its effects involves the formation of electrophilic species that can react with DNA. This reaction can lead to the formation of DNA adducts, which are critical in the process of carcinogenesis. The cytochrome P450 enzyme system is often involved in the metabolic activation of nitrosamines, leading to the formation of these reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is unique due to the presence of the carbomethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitrosamines and can affect its behavior in various chemical and biological contexts .
Propiedades
Número CAS |
98736-51-7 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 4-[[methyl(nitroso)amino]methyl]benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-12(11-14)7-8-3-5-9(6-4-8)10(13)15-2/h3-6H,7H2,1-2H3 |
Clave InChI |
ZXALOXRONNZMDS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)C(=O)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)


![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)


![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)



